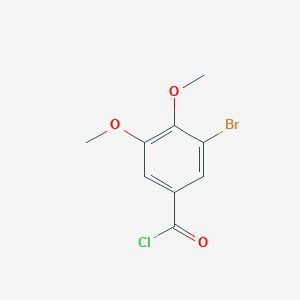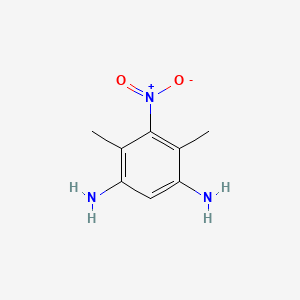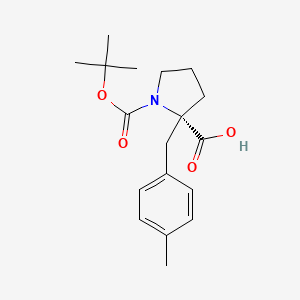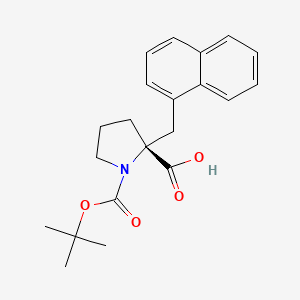![molecular formula C4N2Na2S2 B3038103 [Bis(sodiothio)methylene]malononitrile CAS No. 742058-52-2](/img/structure/B3038103.png)
[Bis(sodiothio)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(sodiothio)methylene]malononitrile, also known as BMMC, is an organic compound with a molecular formula of C4H4S2N2. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. BMMC is a sulfur-containing molecule that is used in a variety of applications in scientific research. It is used primarily as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for various other organic compounds. In addition, BMMC has been used as a model compound to study the mechanism of action of various enzymes.
Mécanisme D'action
The mechanism of action of [Bis(sodiothio)methylene]malononitrile is not yet fully understood. It is thought to be involved in the formation of disulfide bonds between cysteine residues in proteins. This is believed to be due to the presence of the two sulfur atoms in the molecule, which can form a covalent bond with two cysteine residues.
Biochemical and Physiological Effects
The biochemical and physiological effects of [Bis(sodiothio)methylene]malononitrile are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, [Bis(sodiothio)methylene]malononitrile has been shown to possess antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [Bis(sodiothio)methylene]malononitrile in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use. [Bis(sodiothio)methylene]malononitrile is highly toxic and should be handled with care. It is also not very stable in water and can decompose over time.
Orientations Futures
There are several potential future directions for research on [Bis(sodiothio)methylene]malononitrile. These include further investigation into its mechanism of action, its potential applications as a therapeutic agent, and its use as a model compound for studying other enzymes. In addition, further research could also be done on its biochemical and physiological effects, as well as its potential toxicity. Finally, further studies could be conducted to determine its potential applications in other areas, such as catalysis and organic synthesis.
Applications De Recherche Scientifique
[Bis(sodiothio)methylene]malononitrile is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for various other organic compounds. In addition, [Bis(sodiothio)methylene]malononitrile has been used as a model compound to study the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
disodium;2,2-dicyanoethene-1,1-dithiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPPDQPTYJSNO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(sodiothio)methylene]malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)
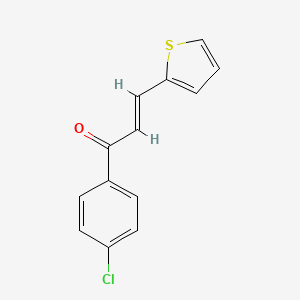


![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)
![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
